2-(Ethanesulfonyl)-3-nitropyridine
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Overview
Description
2-(Ethanesulfonyl)-3-nitropyridine is an organic compound characterized by the presence of an ethanesulfonyl group and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfonyl)-3-nitropyridine typically involves the nitration of 2-(ethanesulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethanesulfonyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the ethanesulfonyl group is oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Amines or thiols as nucleophiles, often in the presence of a base.
Oxidation: Hydrogen peroxide, peracids.
Major Products Formed:
Reduction: 2-(Ethanesulfonyl)-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
2-(Ethanesulfonyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-3-nitropyridine depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanesulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparison with Similar Compounds
2-(Methanesulfonyl)-3-nitropyridine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)-4-nitropyridine: Similar structure but with the nitro group at the 4-position instead of the 3-position.
2-(Ethanesulfonyl)-3-aminopyridine: The reduced form of 2-(Ethanesulfonyl)-3-nitropyridine with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the ethanesulfonyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-ethylsulfonyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGEWXMQZQJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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